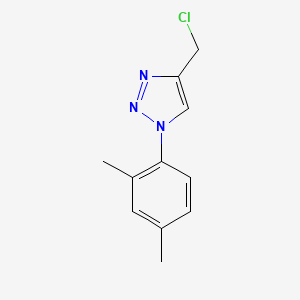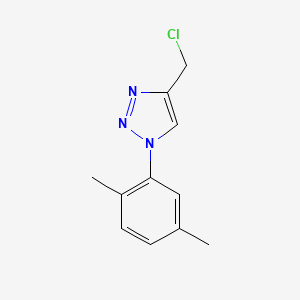![molecular formula C11H12BrN3O2 B1467435 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457914-62-3](/img/structure/B1467435.png)
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would contribute to the rigidity of the molecule, while the bromo-methoxyphenyl group would add significant bulk. The methanol and methyl groups would likely be flexible and could rotate around their respective bonds .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom in the bromo-methoxyphenyl group could potentially be replaced by other groups in a substitution reaction. The methanol group could potentially be deprotonated to form a methoxide ion, which could act as a nucleophile in subsequent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, and boiling point .
Scientific Research Applications
Synthesis of Novel Compounds
Research has been dedicated to the synthesis of novel compounds using triazole derivatives as key intermediates or functional groups. For instance, a study reported the synthesis of new compounds by alkylation and reduction processes, highlighting the importance of triazole derivatives in creating compounds with potential biological activities (Wurfer & Badea, 2021). Similarly, novel triazole analogues of piperazine were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, indicating the relevance of triazole chemistry in developing antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Biological Activities
Several studies have focused on exploring the biological activities of triazole derivatives. For instance, new benzofuran-based 1,2,3-triazoles were synthesized using a click chemistry approach, showing high antimicrobial activity (Sunitha et al., 2017). This indicates the potential of triazole derivatives in contributing to the development of new antimicrobial agents.
Structural and Chemical Characterization
Research on triazole derivatives also includes detailed structural and chemical characterization, providing insights into their potential applications. For example, the synthesis and structure determination of specific triazole carbohydrazides were reported, with the characterization confirming the expected structures and opening avenues for further application in chemical synthesis (Kariuki et al., 2022).
Antioxidant Activity
The antioxidant activity of bromophenols, compounds related to the bromo and methoxy substituents of the query compound, was studied in marine red algae, showcasing the potential of these compounds in preventing oxidative deterioration in food (Li et al., 2011).
Safety and Hazards
Future Directions
Given the diverse range of biological activities exhibited by compounds containing 1,2,3-triazole rings, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals. Further studies would be needed to explore its biological activity and potential applications .
properties
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-17-11-3-2-9(12)4-8(11)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMAEHJSWIVVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)

![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)
![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)

![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)

![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)